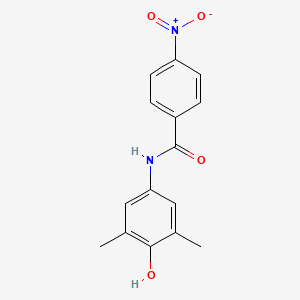![molecular formula C26H30N2O3S2 B4021493 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzamide](/img/structure/B4021493.png)
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzamide
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzylamine with methylsulfonyl chloride to form the intermediate 4-methylbenzyl(methylsulfonyl)amine . This intermediate is then reacted with 2-[(4-methylbenzyl)sulfanyl]ethylamine in the presence of a coupling agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
科学的研究の応用
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl and sulfanyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzamide group can interact with DNA and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-methylsulfonylaniline: A simpler compound with similar sulfonyl and benzyl groups.
4-methylbenzenemethanesulfonyl chloride: Another related compound with a sulfonyl chloride group.
Uniqueness
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S2/c1-20-4-8-22(9-5-20)18-28(33(3,30)31)25-14-12-24(13-15-25)26(29)27-16-17-32-19-23-10-6-21(2)7-11-23/h4-15H,16-19H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUJDLXYOXWDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NCCSCC3=CC=C(C=C3)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate;hydrochloride](/img/structure/B4021418.png)
![2-[[2-(2-chloro-N-methylsulfonylanilino)acetyl]amino]-N-cyclohexylbenzamide](/img/structure/B4021432.png)


![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methoxybenzamide](/img/structure/B4021461.png)


![ethyl 1-[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]piperidine-4-carboxylate](/img/structure/B4021480.png)
![2-[1-oxo-3-phenyl-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4021484.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N-(3-methoxypropyl)glycinamide](/img/structure/B4021489.png)
![[2-imino-10-methyl-5-oxo-1-(oxolan-2-ylmethyl)(1,6-dihydropyridino[2,3-d]pyrid ino[1,2-a]pyrimidin-3-yl)]-N-benzylcarboxamide](/img/structure/B4021490.png)
![N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4021491.png)
![N-{(5-chloro-8-hydroxy-7-quinolinyl)[4-(diethylamino)phenyl]methyl}butanamide](/img/structure/B4021508.png)

